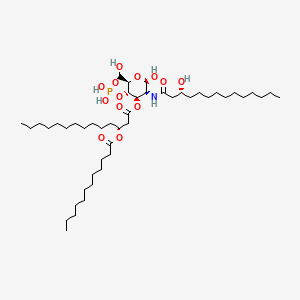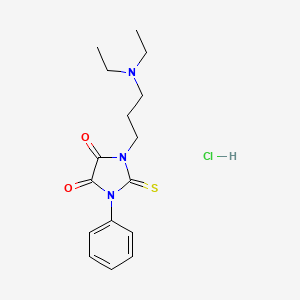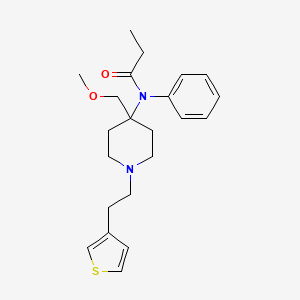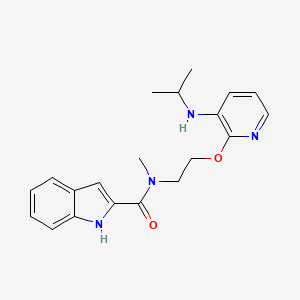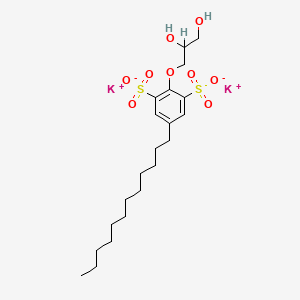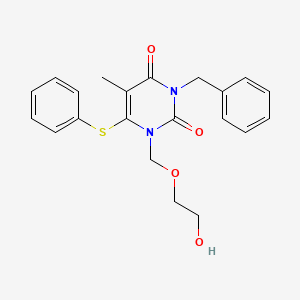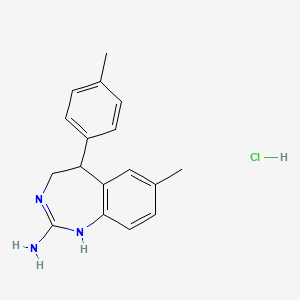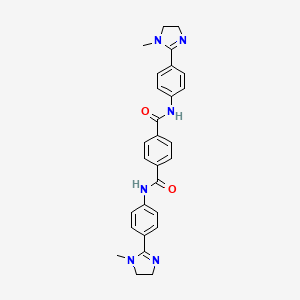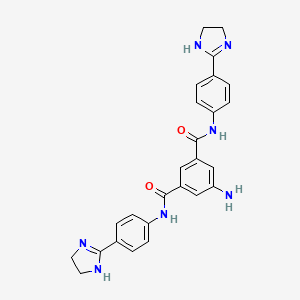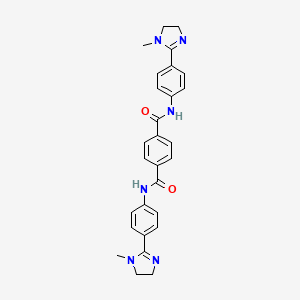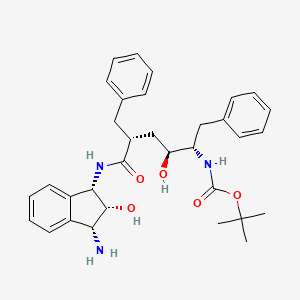
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.
Alkylation: Addition of the cyclopropylmethyl group through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors.
Continuous Flow Chemistry: Use of continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzodiazepine derivatives.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Research on its binding affinity to various biological receptors.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, such as anxiolytic or sedative properties.
Drug Development: Potential candidate for developing new medications.
Industry
Chemical Manufacturing: Used in the production of other complex organic compounds.
Material Science:
Wirkmechanismus
The mechanism of action of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves interaction with specific molecular targets, such as:
GABA Receptors: Binding to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the chlorine atom, which may confer distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
136722-89-9 |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.80 g/mol |
IUPAC-Name |
7-chloro-11-(cyclopropylmethyl)-12-methyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10-7-20-15(21)6-18-14-5-13(17)4-12(16(14)20)9-19(10)8-11-2-3-11/h4-5,10-11,18H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
RFUADSKCKCQAFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C(=O)CNC3=CC(=CC(=C32)CN1CC4CC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


